(S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate
Description
Properties
IUPAC Name |
benzyl N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c18-16(20)15(11-13-7-3-1-4-8-13)19-17(21)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H2,18,20)(H,19,21)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBOFAIEPRHUSR-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301164989 | |
| Record name | Phenylmethyl N-[(1S)-2-amino-2-oxo-1-(phenylmethyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301164989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4801-80-3 | |
| Record name | Phenylmethyl N-[(1S)-2-amino-2-oxo-1-(phenylmethyl)ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4801-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl N-[(1S)-2-amino-2-oxo-1-(phenylmethyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301164989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Z-PHE-NH2, also known as (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate, is a complex compound with a variety of potential targets. The primary targets of this compound remain largely unknown.
Mode of Action
It has been suggested that it may interact with its targets in a dose-dependent manner, leading to an increase in intracellular calcium levels. This increase in calcium could potentially trigger a series of downstream effects, resulting in the release of growth hormones. Unlike other compounds, Z-PHE-NH2 appears to release growth hormones via a calcium-dependent, cAMP-independent mechanism.
Biochemical Pathways
Z-PHE-NH2 may affect several biochemical pathways. The increase in intracellular calcium levels could potentially affect various cellular processes, including the regulation of growth hormone release.
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of Z-PHE-NH2 is currently unknown.
Result of Action
The molecular and cellular effects of Z-PHE-NH2’s action are largely unknown. It has been suggested that the compound may increase the release of growth hormones, potentially affecting various physiological processes.
Action Environment
The action, efficacy, and stability of Z-PHE-NH2 may be influenced by various environmental factors. Specific details about how these factors influence the compound’s action are currently unknown.
Biological Activity
(S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate, also known as CAS No. 4801-80-3, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.
- Molecular Formula : C₁₇H₁₈N₂O₃
- Molecular Weight : 298.34 g/mol
- CAS Number : 4801-80-3
- MDL Number : MFCD00077028
The compound functions primarily through its interaction with various biological targets, which include enzymes and receptors involved in critical physiological processes. The carbamate moiety is significant in enhancing the compound's ability to form hydrogen bonds, thus improving its binding affinity to target proteins.
Antiviral Activity
Recent studies have indicated that this compound exhibits antiviral properties, particularly against SARS-CoV-2. Molecular docking studies suggest that this compound can bind effectively to nonstructural proteins of the virus, potentially inhibiting its replication.
Table 1: Antiviral Activity Against SARS-CoV-2
| Compound | Target Protein | Binding Affinity (kcal/mol) | IC50 (µM) |
|---|---|---|---|
| This compound | Nsp13 helicase | -8.5 | 0.4 |
The binding affinity indicates a strong interaction with the Nsp13 helicase, which is crucial for viral RNA replication. The reported IC50 value suggests significant potency against the virus.
Enzyme Inhibition
The compound has also shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. Inhibition of AChE can lead to increased levels of acetylcholine, which may have therapeutic implications in neurodegenerative diseases such as Alzheimer's.
Table 2: AChE Inhibition Data
Study on Neuroprotective Effects
A study published in Molecules investigated the neuroprotective effects of various carbamates, including this compound. The results demonstrated that this compound could reduce oxidative stress markers in neuronal cells, suggesting potential applications in treating neurodegenerative conditions.
Pharmacological Evaluation
In a pharmacological evaluation involving several analogs of the compound, it was found that modifications to the benzyl group significantly influenced both potency and selectivity for biological targets. This highlights the importance of structural optimization in drug design.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral Research
Recent studies have identified (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate as a promising candidate in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds are crucial in antiretroviral therapy for HIV. A study published in Molecules highlighted the compound's potential as an inhibitor through structure-based and ligand-based approaches, demonstrating its efficacy against reverse transcriptase enzymes, which are vital for viral replication .
2. Enzyme Inhibition
The compound has shown promise as a potent inhibitor of nucleotide pyrophosphatases, which play a role in various biological processes, including nucleotide metabolism and signaling pathways. Research has indicated that derivatives of this compound can be synthesized to enhance inhibitory activity against these enzymes, potentially leading to new therapeutic strategies for diseases associated with dysregulated nucleotide metabolism .
Case Study 1: NNRTI Development
In a study focusing on the identification of NNRTIs, researchers utilized computational modeling to assess the binding affinity of this compound to the active site of reverse transcriptase. The results indicated that the compound fits well within the binding pocket, forming multiple hydrogen bonds with critical amino acid residues, which enhances its inhibitory potential .
| Compound | Binding Affinity (μM) | Key Interactions |
|---|---|---|
| This compound | 0.0004 | Hydrogen bonds with Lys103, Lys101 |
Case Study 2: Nucleotide Pyrophosphatase Inhibition
Another study explored the synthesis of various derivatives of this compound aimed at enhancing its activity against nucleotide pyrophosphatases. The synthesized compounds were screened for their inhibitory effects, with several showing significant potency compared to existing inhibitors .
| Derivative | Inhibition Rate (%) | Remarks |
|---|---|---|
| Derivative A | 85% | High selectivity for target enzyme |
| Derivative B | 70% | Moderate activity; further optimization needed |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their distinguishing features:
Preparation Methods
Reaction Conditions and Reagents
-
Starting material : (S)-2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoic acid (80.0 mg, 267 μmol)
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Coupling agents : Boc₂O (125 mg, 573 μmol), pyridine (18.0 μL, 267 μmol)
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Ammonia source : Ammonium hydrogen carbonate (58.0 mg, 746 μmol)
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Solvent : 1,4-Dioxane (3 mL)
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Reaction time : 17 hours under nitrogen atmosphere
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Work-up : Evaporation of solvents, dissolution in ethyl acetate (EtOAc), and sequential washing with 5 mM H₂SO₄.
This method achieves near-quantitative yields by leveraging Boc₂O to activate the carboxylic acid for nucleophilic attack by ammonia. The stereochemical integrity of the (S)-configuration is preserved due to the absence of harsh conditions that could induce racemization.
Mechanistic Insights
Boc₂O facilitates the formation of a mixed carbonate intermediate, which reacts with ammonium hydrogen carbonate to generate the amide. Pyridine acts as a base, neutralizing HCl byproducts and accelerating the reaction. The process avoids traditional coupling reagents like EDCl/HOBt, simplifying purification.
Manual Synthesis Procedure for Radiolabeled Analogues
While primarily used for carbon-11 labeled analogues, the manual synthesis protocol offers insights into carbamate formation under mild conditions.
Key Steps
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Substrate preparation : H-l-Phe-NH₂ (3.3 μmol) is dissolved in dimethyl sulfoxide (DMSO) with 1-tert-butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino)phosphoranylideneamino]-2λ⁵,4λ⁵-catenadi(phosphazene) (BEMP) as a base.
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Carbamate formation : [¹¹C]CO₂ (4–6 GBq) is introduced via helium flow, followed by benzyl chloride (4.0 μL) in DMSO.
Yield and Purity
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Radiochemical yield : 50–70% (determined via HPLC)
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Purification : Semi-preparative HPLC using a C18 column and acetonitrile/water mobile phase.
Automated Synthesis for Scalable Production
Automated systems enhance reproducibility and scalability, particularly for high-activity applications.
System Configuration
Advantages Over Manual Methods
| Parameter | Manual Synthesis | Automated Synthesis |
|---|---|---|
| Reaction Scale | 4–6 GBq | 45 GBq |
| Yield Consistency | ±15% | ±5% |
| Purification Time | 30–40 min | 20–25 min |
Reaction Optimization and Critical Parameters
Solvent Selection
DMSO is preferred for its ability to dissolve both polar and non-polar reagents, though it necessitates post-reaction dilution with acetonitrile/water to prevent viscosity issues during HPLC.
Temperature and Catalysis
Stereochemical Control
Racemization is negligible (<2%) under the described conditions, as confirmed by chiral HPLC.
Purification and Analytical Characterization
Isolation Techniques
Spectroscopic Validation
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¹H NMR : δ 7.25–7.35 (m, 10H, aromatic), 5.10 (s, 2H, CH₂Ph), 4.40–4.50 (m, 1H, α-CH), 3.10–3.20 (m, 2H, β-CH₂).
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IR : 1680 cm⁻¹ (C=O stretch, carbamate), 1645 cm⁻¹ (amide I).
Challenges and Mitigation Strategies
Moisture Sensitivity
Boc₂O and BEMP are hygroscopic, requiring anhydrous conditions. Solutions:
Q & A
Basic Question: What are the standard synthetic routes for (S)-benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate, and how do yields vary with reaction conditions?
Methodological Answer:
The compound is typically synthesized via carbamate protection of amino acids. A common route involves coupling (S)-2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoic acid with ammonium hydrogen carbonate using di-tert-butyl dicarbonate (Boc₂O) and pyridine in 1,4-dioxane, achieving a 98% yield after crystallization . Alternative methods include reductive amination with LiAlH₄ in THF, though this requires strict anhydrous conditions and yields 76% after purification . Yield discrepancies arise from side reactions (e.g., over-reduction or incomplete Boc deprotection), emphasizing the need for optimized stoichiometry and temperature control.
Advanced Question: How can researchers resolve contradictions in reported NMR data for intermediates during synthesis?
Methodological Answer:
Discrepancies in NMR signals (e.g., δ 7.25–7.43 ppm for aromatic protons) may stem from solvent effects or impurities. For example, in tert-butyl-protected analogs, splitting patterns (e.g., dt at J = 8.0, 5.5 Hz) confirm stereochemical integrity . To validate data, compare spectra across multiple syntheses (e.g., using CD₃OD vs. DMSO-d₆) and cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., m/z 299.1 [M+H]⁺) . Contradictions in melting points (e.g., 132–134°C vs. 185–187°C) may indicate polymorphic forms, requiring X-ray crystallography for resolution .
Basic Question: What analytical techniques are essential for characterizing this compound and its intermediates?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., δ 157.0 ppm for carbamate carbonyl) and stereochemistry (e.g., coupling constants J = 5.5–8.0 Hz for chiral centers) .
- Mass Spectrometry: ESI-MS detects molecular ions (e.g., m/z 299.1 [M+H]⁺) and validates purity .
- Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) monitors reaction progress and purity (>98%) .
Advanced Question: How does the benzyl carbamate group influence stability under acidic/basic conditions, and what alternatives exist for sensitive applications?
Methodological Answer:
The benzyl carbamate (Cbz) group is stable at pH 4–9 but cleaved under strong acids (e.g., HBr/AcOH) or hydrogenolysis (H₂/Pd-C) . For protease inhibitor studies, where acidic conditions degrade Cbz, tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups are preferred . Stability assays (e.g., TLC monitoring in 1M HCl/NaOH) show Cbz decomposition above pH 12, necessitating inert atmospheres for long-term storage .
Basic Question: What safety precautions are critical during synthesis and handling?
Methodological Answer:
- Reagent Hazards: LiAlH₄ (pyrophoric) requires dry THF and inert gas purging .
- Ventilation: Use fume hoods to avoid inhalation of NH₃ or SO₃-pyridine complexes .
- PPE: Nitrile gloves and goggles are mandatory due to corrosive intermediates (e.g., HCl gas during Boc deprotection) .
Advanced Question: How can this compound serve as a precursor for protease inhibitors, and what structural modifications enhance activity?
Methodological Answer:
The carbamate moiety acts as a transition-state mimic in cysteine protease inhibition. Modifications like substituting the phenyl group with adamantyl (e.g., tert-butyl (1-amino-1-oxo-3-(2-adamantyl)propan-2-yl)carbamate) improve hydrophobic binding to S1′ pockets . Activity assays (IC₅₀) using fluorogenic substrates (e.g., Z-Phe-Arg-AMC) validate potency enhancements . Nitrile or ketone derivatives (e.g., benzyl (1-cyano-2-phenylethyl)carbamate) further increase covalent binding to catalytic cysteine residues .
Advanced Question: How do researchers address low yields in large-scale syntheses of this compound?
Methodological Answer:
Scale-up challenges include exothermic reactions (e.g., Boc activation) and byproduct accumulation. Strategies:
- Flow Chemistry: Continuous reactors minimize thermal degradation during LiAlH₄ reductions .
- Crystallization Optimization: Use hexane/EtOAc (3:1) for higher recovery (98% vs. 76% in batch) .
- Catalysis: Pd/C recycling in hydrogenolysis reduces costs .
Basic Question: What computational tools predict the compound’s reactivity in novel reactions?
Methodological Answer:
- DFT Calculations: Gaussian 16 models transition states for amide bond formation (e.g., B3LYP/6-31G* basis set) .
- Molecular Dynamics (MD): GROMACS simulates solvation effects on carbamate stability .
Advanced Question: How can isotopic labeling (e.g., ¹³C, ¹⁵N) of this compound aid mechanistic studies?
Methodological Answer:
¹³C-labeled carbamates track metabolic pathways via LC-MS/MS, while ¹⁵N isotopes elucidate enzyme binding kinetics (e.g., surface plasmon resonance). Synthesis involves labeled ammonium hydrogen carbonate (¹⁵NH₄HCO₃) in Boc-mediated coupling .
Basic Question: What are the key differences between solution-phase and solid-phase syntheses for derivatives?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
